molecular formula C23H24N2O B5247681 1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol CAS No. 314042-70-1

1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol

Cat. No.: B5247681
CAS No.: 314042-70-1
M. Wt: 344.4 g/mol
InChI Key: DWCFSVMFXDWHHA-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a dimethylphenylamino group via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative through a reaction between carbazole and an appropriate alkylating agent.

    Amination: The carbazole derivative is then subjected to amination with 2,3-dimethylphenylamine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to maximize yield.

    Automation: Automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 9-Butyl-9H-carbazole
  • 9-Propyl-9H-carbazole
  • 9-(1-Methoxy-butyl)-9H-carbazole

Uniqueness

1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol is unique due to its specific combination of carbazole and dimethylphenylamino groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

1-carbazol-9-yl-3-(2,3-dimethylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-16-8-7-11-21(17(16)2)24-14-18(26)15-25-22-12-5-3-9-19(22)20-10-4-6-13-23(20)25/h3-13,18,24,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCFSVMFXDWHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183503
Record name α-[[(2,3-Dimethylphenyl)amino]methyl]-9H-carbazole-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314042-70-1
Record name α-[[(2,3-Dimethylphenyl)amino]methyl]-9H-carbazole-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314042-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(2,3-Dimethylphenyl)amino]methyl]-9H-carbazole-9-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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